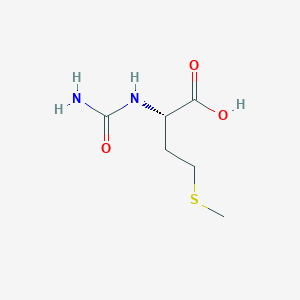
N-carbamoylmethionine
説明
N-carbamoylmethionine is a compound that has been studied for its potential applications in various fields. It has been incorporated into the diet of Nile tilapia (Oreochromis niloticus) as a potent source of copper, enhancing bioavailability and fitness .
Synthesis Analysis
The N-carbamoylmethionine copper (NCM-Cu) complex was synthesized and characterized using various techniques such as ultraviolet and visible spectrophotometry (UV−vis), Fourier-transform infrared (FTIR), X-ray diffractometry (XRD), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction .Molecular Structure Analysis
The NCM-Cu complex was found to be a blue columnar crystalline with an empirical formula of C12H30CuN4O10S2 .Chemical Reactions Analysis
The NCM-Cu complex was found to significantly raise the Cu accumulation in the fish muscles, liver, gill, and intestine in contrast to the basic Cu-rich feed .科学的研究の応用
Aquaculture Nutrition
NCM-Cu has been used as a dietary supplement in aquaculture, specifically for Nile tilapia (Oreochromis niloticus). The addition of NCM-Cu to the diet enhances the bioavailability and fitness of the fish .
Growth Performance
The overall growth performance of Nile tilapia remained unaltered with NCM-Cu adjunct feed . This suggests that NCM-Cu can be safely added to the diet without negatively affecting growth.
Tissue Mineralization
NCM-Cu significantly raised the Cu accumulation in the fish muscles, liver, gill, and intestine in contrast to the basic Cu-rich feed . This indicates that NCM-Cu can be used to enhance tissue mineralization.
Immunity Enhancement
The synthesized complex, NCM-Cu, significantly regulated the expression levels of lysozyme, immunoglobulin M, complement 4, and complement 3 . This suggests that NCM-Cu can boost the immune system of the fish.
Antioxidant Capacity
The serum antioxidant enzyme activity elevated up to (ceruloplasmin: 19.38 U/L) in the NCM-Cu group as compared to the basic Cu and CuSO4 groups . This indicates that NCM-Cu can enhance the antioxidative responses in fish.
Lipid Peroxidation Alleviation
The lowest liver malondialdehyde (MDA) content (8.81 nmol/mg prot.) and triglyceride content (0.39 nmol/g prot.) were observed in the NCM-Cu group as compared to the basic Cu and CuSO4 groups . This suggests that NCM-Cu can alleviate lipid peroxidation in fish.
作用機序
Target of Action
The primary target of N-carbamoylmethionine is the N-carbamoyl-D-amino acid hydrolase . This enzyme plays a crucial role in the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .
Pharmacokinetics
It’s known that most fish digest feed through the gastrointestinal tract . It has been reported that a chelated metal complex could be dissolved by stomach acid (acid environment), but its dissolution rate is much lower than that of inorganic salts .
Result of Action
The N-carbamoylmethionine copper (NCM-Cu) complex significantly raised the Cu accumulation in the fish muscles, liver, gill, and intestine in contrast to the basic Cu-rich feed . The serum antioxidant enzyme activity elevated up to (ceruloplasmin: 19.38 U/L) and the lowest liver malondialdehyde (MDA) content (8.81 nmol/mg prot.) and triglyceride content (0.39 nmol/g prot.) were observed in the NCM-Cu group as compared to the basic Cu and CuSO4 groups, suggesting that NCM-Cu promoted antioxidative responses and alleviated lipid peroxidation of O. niloticus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-carbamoylmethionine. For instance, the behavior of an N-carbamoyl-methionine copper (NCM-Cu) sample within two differential pH environments (i.e., acid and neutral) has been discussed . It has been reported that a chelated metal complex could be dissolved by stomach acid (acid environment), but its dissolution rate is much lower than that of inorganic salts .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWDMTSMCKXBNP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365095 | |
| Record name | N-carbamoylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54896-74-1 | |
| Record name | N-carbamoylmethionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(carbamoylamino)-4-(methylsulfanyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,6-dichlorophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl-[(4-fluorophenyl)methyl]amino]acetamide](/img/structure/B1656878.png)
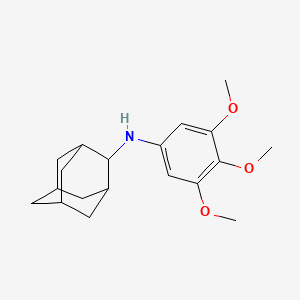
![4-[[4-(Difluoromethoxy)phenyl]iminomethyl]-3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B1656881.png)
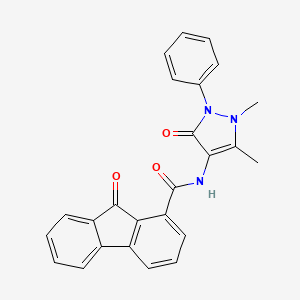
ethanoate](/img/structure/B1656887.png)
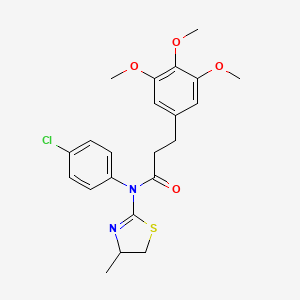
![N-[1-(4-methylphenyl)ethylideneamino]pyridine-4-carboxamide](/img/structure/B1656889.png)
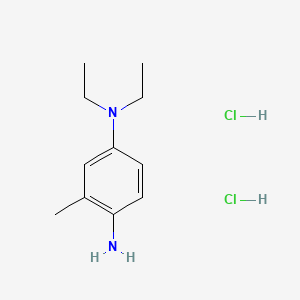
![2-[(6-fluoro-2-phenyl-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-4,5-diphenyl-1,3-oxazole](/img/structure/B1656894.png)
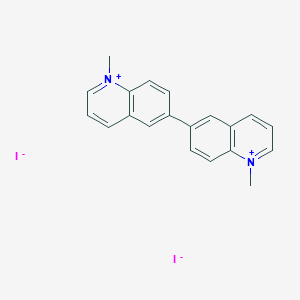
![5-[[3-Carboxy-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]phenyl]methyl]-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid](/img/structure/B1656897.png)
![N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-4-nitrobenzamide](/img/structure/B1656898.png)
![4-bromo-N-[(Z)-(5-iodofuran-2-yl)methylideneamino]benzamide](/img/structure/B1656899.png)
![1-[3-[5-(3-Piperidin-1-ylprop-1-ynyl)-2,4-dipropoxyphenyl]prop-2-ynyl]piperidine;dihydrochloride](/img/structure/B1656900.png)